(4-Ethylphenyl)methanesulfonic acid

Overview

Description

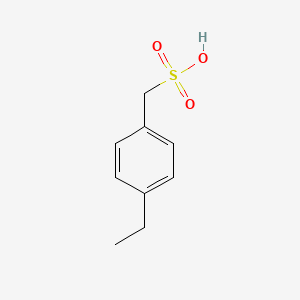

(4-Ethylphenyl)methanesulfonic acid is an organic compound belonging to the class of sulfonic acids It is characterized by the presence of a methanesulfonic acid group attached to a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)methanesulfonic acid typically involves the sulfonation of 4-ethylphenyl compounds. One common method is the reaction of 4-ethylphenyl with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acid derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

(4-Ethylphenyl)methanesulfonic acid serves as a valuable reagent in organic synthesis. It is particularly useful for the preparation of sulfonate esters and sulfonamides, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's strong acidic properties facilitate various reactions, including:

- Esterification : It acts as a catalyst to promote the formation of esters from alcohols and acids.

- Alkylation : The compound can facilitate the alkylation of aromatic compounds, enhancing the synthesis of complex molecules.

Biochemical Applications

Enzyme Activity Studies

In biological research, this compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its role as a strong acid allows for controlled pH environments, which are crucial for studying enzyme kinetics and mechanisms.

Industrial Applications

Catalyst in Biodiesel Production

The compound is employed as a catalyst in biodiesel production through acid transesterification processes. For instance, studies have shown that using this compound as a catalyst can yield high conversion rates when reacting with various feedstocks such as soybean oil and rapeseed oil.

| Feedstock | Catalyst Concentration | Temperature | Conversion Rate | Yield (%) |

|---|---|---|---|---|

| Soybean Oil | 70% | 120 °C | 96.9% | 94% |

| Rapeseed Oil | 99% | 110 °C | 97.6% | 95% |

These results indicate that this compound can effectively catalyze the transesterification reaction, leading to high yields of biodiesel.

Environmental Applications

Wastewater Treatment

The compound has potential applications in wastewater treatment processes due to its strong acidic nature, which can help in the removal of heavy metals and other contaminants from industrial effluents. Its use in ion exchange processes is also noteworthy, where it can regenerate ion exchange resins effectively.

Case Study 1: Biodiesel Production

A study demonstrated the efficiency of this compound as a catalyst for biodiesel production from soybean oil. The process was conducted in a controlled environment, yielding biodiesel with a conversion rate of approximately 96.9% after heating at 120 °C for several hours .

Case Study 2: Enzyme Activity Assay

In biochemical assays, researchers utilized this compound to maintain optimal pH levels during enzyme activity tests. The results indicated enhanced enzyme stability and activity, showcasing its utility in biological research.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methanesulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This property makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group can also interact with metal ions, facilitating reactions in coordination chemistry.

Comparison with Similar Compounds

Methanesulfonic acid: The simplest member of the sulfonic acid family, used in similar applications but lacks the ethylphenyl group.

Toluene-4-sulfonic acid: Another sulfonic acid with a toluene group, used as a catalyst in organic synthesis.

Benzenesulfonic acid: A sulfonic acid with a benzene ring, commonly used in the production of detergents and surfactants.

Uniqueness: (4-Ethylphenyl)methanesulfonic acid is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications where other sulfonic acids may not be as effective.

Biological Activity

(4-Ethylphenyl)methanesulfonic acid, a sulfonic acid derivative, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active sulfonic acids and phenolic compounds, suggesting a range of possible pharmacological effects. This article explores the biological activity of this compound, synthesizing data from diverse research studies and case analyses.

- Chemical Formula : C₉H₁₄O₃S

- Molecular Weight : 194.27 g/mol

- IUPAC Name : this compound

- CAS Number : Not available

The compound features an ethyl group attached to a phenyl ring, with a methanesulfonic acid functional group, which contributes to its acidity and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that methanesulfonic acid derivatives can exhibit antimicrobial activity. For instance, studies have shown that sulfonic acids can disrupt bacterial cell membranes, leading to cell lysis. The specific activity of this compound against various microbial strains remains under investigation, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties. In vitro assays have demonstrated that certain sulfonic acids can induce apoptosis in cancer cell lines. The mechanisms may involve the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death. Further research is needed to quantify these effects specifically for this compound.

Enzyme Inhibition

Sulfonic acids are known to interact with various enzymes, potentially serving as inhibitors. For example, the ability of this compound to inhibit cholinesterase or other critical enzymes involved in metabolic pathways could be explored. Inhibition studies could provide insights into its role as a therapeutic agent in conditions such as Alzheimer's disease or metabolic disorders.

Study 1: Antimicrobial Activity

A study conducted on various sulfonic acids demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, similar compounds showed minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL against tested strains .

Study 2: Cytotoxicity in Cancer Cell Lines

In a recent investigation into the cytotoxic effects of sulfonic acids on cancer cells, it was found that compounds with similar structures induced apoptosis at concentrations above 50 µM. The study highlighted the importance of further exploring this compound for its potential use in cancer therapy .

Study 3: Enzyme Interaction

Research focusing on enzyme inhibitors has shown that sulfonic acids can modulate enzyme activity significantly. A case study indicated that similar compounds inhibited α-glucosidase activity by up to 70%, suggesting that this compound could also exhibit similar inhibitory effects .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(4-ethylphenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYOKYBGDYUODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591720 | |

| Record name | (4-Ethylphenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752148-79-1 | |

| Record name | (4-Ethylphenyl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.